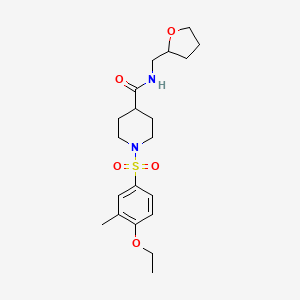
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTAVA-BB 1200891, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been shown to act as a free radical scavenger, which may contribute to its ability to detect ROS in cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 in lab experiments is its ability to act as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, its ability to inhibit the activity of certain enzymes may make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 and its potential applications in the treatment of various diseases. Finally, the use of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 as a tool for studying the role of enzymes in biological processes warrants further investigation.
Synthesis Methods
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 can be synthesized using a multi-step process that involves the reaction of 4-acetamidophenylhydrazine with o-tolyl isocyanate to form the corresponding hydrazone. This intermediate is then reacted with acryloyl chloride to produce the final product, N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One notable application is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-3-4-6-17(13)20-23-19(27-24-20)12-11-18(26)22-16-9-7-15(8-10-16)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKDHSKCQCRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)








![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
